(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, including the introduction of the difluoro and hydroxy groups, as well as the formation of the piperidine ring. Common reagents used in these reactions may include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the difluoro groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the difluoro groups could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of the difluoro, hydroxy, and N-((S)-1-phenylethyl) groups in this compound imparts distinct chemical and biological properties. These features may enhance its stability, bioavailability, and specificity for certain biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C14H18F2N2O2 |
---|---|
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
(4R)-3,3-difluoro-4-hydroxy-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18F2N2O2/c1-10(11-5-3-2-4-6-11)17-13(20)18-8-7-12(19)14(15,16)9-18/h2-6,10,12,19H,7-9H2,1H3,(H,17,20)/t10-,12+/m0/s1 |
InChI-Schlüssel |
OFKPXJUKSJGPKZ-CMPLNLGQSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)N2CC[C@H](C(C2)(F)F)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)N2CCC(C(C2)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.